N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-3-6-14(9-17(12)20)21-19(23)11-15-10-18(25-22-15)13-4-7-16(24-2)8-5-13/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGWFSSKAYFCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chloro-methylphenyl group: This step often involves a nucleophilic substitution reaction where a chloro-methylphenyl halide reacts with the oxazole intermediate.
Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide exhibit anticancer properties. Studies have shown that oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against various cancer cell lines.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant activity against certain bacterial strains, making it a candidate for further development in the field of infectious diseases.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Its ability to modulate enzyme activity could be beneficial in the treatment of diseases where enzyme dysregulation is a factor.
Case Studies
Several case studies have documented the effects of related compounds on various biological systems:
- A study demonstrated that oxazole derivatives inhibited the proliferation of human cancer cells by triggering cell cycle arrest.
- Another investigation highlighted the antimicrobial efficacy of similar compounds against resistant strains of bacteria.
Toxicological Profile
While preliminary data suggest promising biological activities, safety assessments are crucial. The compound is classified under various hazard categories indicating potential toxicity if ingested or inhaled. Comprehensive toxicological studies are necessary to establish safe dosage levels and identify any adverse effects.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and potency:
Key Structural Features and Bioactivity Trends
Core Heterocycles: The 1,2-oxazole core in the target compound is distinct from 1,3,4-thiadiazole (), pyridazinone (), and 1,3,4-oxadiazole (). These cores influence electronic properties and binding interactions. For example, 1,3,4-thiadiazole derivatives exhibit anticonvulsant activity due to hydrophobic interactions with neural targets , while pyridazinones act as receptor agonists . The 1,2-oxadiazolidinone derivative () shares a similar acetamide backbone but lacks the methoxyphenyl group, highlighting the role of substituents in activity .
Substituent Effects: 4-Methoxyphenyl: Recurring in multiple analogs (), this group enhances lipophilicity and may improve membrane permeability. In pyridazinone derivatives (), its presence correlates with FPR2 receptor specificity . Chloro and Methyl Groups: The 3-chloro-4-methylphenyl moiety in the target compound is structurally analogous to dichlorophenyl groups in crystallized acetamides (), which stabilize molecular conformations via steric and electronic effects .
Biological Activity: Anticancer activity is prominent in 1,3,4-oxadiazole derivatives (e.g., compound 6e, IC50 = 2.2 μM on HepG2) , whereas anticonvulsant efficacy is linked to benzothiazole-thiadiazole hybrids ().
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, also known as L909-0554, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H20ClN5O3
- Molecular Weight : 473.92 g/mol
- LogP : 5.719 (indicating lipophilicity)
- Water Solubility : LogSw -6.04 (poorly soluble in water)
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown significant activity against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.33 - 23.15 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results indicate that the compound exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Disruption of Membrane Integrity : It could alter membrane permeability, leading to cell lysis.
- Targeting Specific Enzymes : The oxazole moiety might interact with key enzymes involved in metabolic pathways.
Study on Antibacterial Activity
A study conducted on various derivatives of the oxazole class, including this compound, demonstrated its effectiveness against resistant strains of bacteria. The compound was tested in vitro against a panel of clinical isolates and showed promising results, particularly in combination with other antibiotics to enhance efficacy .
Cytotoxicity Assessment
Another research effort focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that it induced apoptosis in leukemic cells, suggesting potential applications in cancer therapy . The IC50 values for cytotoxicity were found to be in the micromolar range, indicating a need for further exploration into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
